molecular formula C14H9NO2 B1624245 Cyanic acid, 4-benzoylphenyl ester CAS No. 143814-18-0

Cyanic acid, 4-benzoylphenyl ester

Cat. No.: B1624245
CAS No.: 143814-18-0
M. Wt: 223.23 g/mol
InChI Key: VESOYJBKIYTTEL-UHFFFAOYSA-N
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Description

Cyanic acid, 4-benzoylphenyl ester, is an organic compound with the molecular formula C14H9NO2 It is a member of the cyanate ester family, known for their high-performance characteristics, particularly in high-temperature applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyanic acid, 4-benzoylphenyl ester, typically involves the reaction of 4-benzoylphenol with cyanogen halides. One common method includes the reaction of 4-benzoylphenol with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrachloromethane at low temperatures (around 5-10°C) to prevent side reactions and ensure high yield .

Industrial Production Methods: On an industrial scale, the synthesis of cyanic acid esters often involves the use of automated systems to control reaction conditions precisely. The process may include continuous flow reactors to maintain optimal temperatures and mixing rates, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Cyanic acid, 4-benzoylphenyl ester, undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Catalysts such as metal salts or bases are often used to initiate the polymerization process.

    Substitution Reactions: Nucleophiles like amines or alcohols can react with cyanic acid esters under mild conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products:

Scientific Research Applications

Cyanic acid, 4-benzoylphenyl ester, has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for cyanic acid, 4-benzoylphenyl ester, involves its ability to undergo polymerization and form stable cyanurate networks. This process is facilitated by the presence of catalysts that promote the cyclotrimerization of the cyanate groups. The resulting polymers exhibit high thermal stability and mechanical strength, making them suitable for demanding applications .

Comparison with Similar Compounds

    Phenyl Cyanate: Similar in structure but lacks the benzoyl group, resulting in different reactivity and properties.

    Methyl Cyanate: A simpler cyanate ester with lower molecular weight and different physical properties.

    Ethyl Cyanate: Another cyanate ester with distinct reactivity due to the ethyl group.

Uniqueness: Cyanic acid, 4-benzoylphenyl ester, is unique due to the presence of the benzoyl group, which imparts specific chemical and physical properties. This makes it particularly suitable for applications requiring high thermal stability and mechanical strength .

Properties

IUPAC Name

(4-benzoylphenyl) cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-10-17-13-8-6-12(7-9-13)14(16)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESOYJBKIYTTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439272
Record name Cyanic acid, 4-benzoylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143814-18-0
Record name Cyanic acid, 4-benzoylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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